2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE 2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE
Brand Name: Vulcanchem
CAS No.: 1150271-20-7
VCID: VC3372608
InChI: InChI=1S/C10H9BrClN3/c1-6-10(11)7(2)15(14-6)9-5-3-4-8(12)13-9/h3-5H,1-2H3
SMILES: CC1=C(C(=NN1C2=NC(=CC=C2)Cl)C)Br
Molecular Formula: C10H9BrClN3
Molecular Weight: 286.55 g/mol

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE

CAS No.: 1150271-20-7

Cat. No.: VC3372608

Molecular Formula: C10H9BrClN3

Molecular Weight: 286.55 g/mol

* For research use only. Not for human or veterinary use.

2-(4-BROMO-3,5-DIMETHYLPYRAZOL-1-YL)-6-CHLOROPYRIDINE - 1150271-20-7

Specification

CAS No. 1150271-20-7
Molecular Formula C10H9BrClN3
Molecular Weight 286.55 g/mol
IUPAC Name 2-(4-bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine
Standard InChI InChI=1S/C10H9BrClN3/c1-6-10(11)7(2)15(14-6)9-5-3-4-8(12)13-9/h3-5H,1-2H3
Standard InChI Key MOYUQSUBLGTDKL-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C2=NC(=CC=C2)Cl)C)Br
Canonical SMILES CC1=C(C(=NN1C2=NC(=CC=C2)Cl)C)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity and Registration

2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine is a halogenated heterocyclic compound featuring both pyrazole and pyridine ring systems. This compound is uniquely identified through several standardized chemical identifiers. The Chemical Abstracts Service (CAS) registry number assigned to this compound is 1150271-20-7, providing a definitive identifier in chemical databases and literature . Additionally, the compound is registered with the MDL number MFCD12026043, which serves as another standardized identifier in chemical information systems .

The molecular formula of this compound is C10H9BrClN3, indicating its composition of 10 carbon atoms, 9 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 nitrogen atoms . This formula corresponds to the complex heterocyclic structure where a 4-bromo-3,5-dimethylpyrazole moiety is connected via a nitrogen linkage to a 6-chloropyridine ring. The molecular weight of this compound is 286.6 g/mol, reflecting its relatively modest size among pharmaceutical building blocks .

Structural Features and Characteristics

The structure of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine incorporates several interesting chemical features that contribute to its potential utility in synthetic chemistry. The compound consists of a pyrazole ring substituted with a bromine atom at the 4-position and methyl groups at the 3 and 5 positions. This substituted pyrazole is connected through its 1-position nitrogen to the 2-position of a pyridine ring, which carries a chlorine substituent at its 6-position.

The presence of halogen atoms (bromine and chlorine) in the molecule is particularly significant from a synthetic chemistry perspective. These halogens can serve as handles for further functionalization through various metal-catalyzed coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig couplings. This makes the compound potentially valuable as an intermediate in the synthesis of more complex molecules with biological activities.

Package SizePrice (USD)
1 gram$106.31
5 grams$295.31
25 grams$862.31

These pricing points position the compound as a specialty research chemical with moderate cost considerations for small to medium-scale research applications . The availability of larger package sizes suggests that the compound may be utilized in scale-up activities or medicinal chemistry optimization campaigns where larger quantities are required.

Classification and Categorization

From a commercial perspective, 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine is classified under the product family of "Protein Degrader Building Blocks" . This classification provides important insight into its intended research applications, suggesting that the compound is designed or has been identified as a useful component in the synthesis of molecules targeting protein degradation pathways. This emerging therapeutic approach has gained significant attention in drug discovery, particularly for addressing previously "undruggable" targets through induced protein degradation mechanisms.

Applications in Research and Development

Role in Protein Degradation Research

The categorization of this compound as a "Protein Degrader Building Block" suggests its potential application in targeted protein degradation (TPD) research . TPD has emerged as an innovative approach in drug discovery, employing bifunctional molecules that can simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The specialized structure of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine may make it suitable as a component in constructing such bifunctional molecules, potentially serving as either a target-binding moiety or as part of a linker system. The reactive halogen sites could allow for further elaboration and connection to other molecular fragments through various coupling chemistries.

Synthetic Utility in Chemical Biology

Beyond its direct applications, this compound may serve as a valuable intermediate in the synthesis of more complex molecules with applications in chemical biology. The combination of diverse reaction sites within the molecule provides synthetic chemists with multiple options for selective functionalization and derivatization.

In the context of chemical biology research, derivatives of pyrazole-substituted pyridines have been investigated for potential interactions with various biological targets, including enzyme inhibition and receptor modulation. The halogenated nature of this compound may also facilitate radioactive labeling (e.g., through exchange with radioactive bromine or iodine), potentially enabling its use in imaging applications or binding studies.

Chemical Reactivity and Synthetic Considerations

Reactive Sites and Synthetic Handles

The structure of 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine presents several reactive sites that can be exploited in synthetic chemistry. The bromine at the 4-position of the pyrazole ring and the chlorine at the 6-position of the pyridine ring are particularly significant as they can serve as points for further functionalization through various metal-catalyzed cross-coupling reactions.

These halogenated positions can potentially participate in:

  • Suzuki-Miyaura coupling with boronic acids or esters

  • Negishi coupling with organozinc reagents

  • Buchwald-Hartwig amination with amines

  • Sonogashira coupling with terminal alkynes

Comparative Analysis with Structural Analogues

Structural Isomers and Related Compounds

An interesting structural isomer of the target compound is 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-3-chloropyridine, which differs only in the position of the chlorine atom on the pyridine ring (3-position instead of 6-position) . This isomeric relationship highlights the importance of substitution patterns in determining a compound's properties and potential applications.

Such positional isomers often exhibit distinct chemical reactivity and biological activity profiles despite their similar molecular compositions. The different positioning of the chlorine atom would likely affect:

  • The electronic distribution within the molecule

  • Steric accessibility for reactions at nearby positions

  • Potential binding orientations with biological targets

  • Physical properties such as crystal packing and solubility

These subtle structural differences can translate into significant changes in function, underlining the importance of specific structural features in chemical and biological applications.

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